molecular formula C55H46O5P2 B12973845 (3aR,8aR)-6-((3-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)oxy)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine

(3aR,8aR)-6-((3-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)oxy)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine

Cat. No.: B12973845
M. Wt: 848.9 g/mol
InChI Key: OQTZCNLBVJLGQD-YWSWRHJRSA-N
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Description

This compound is a chiral, phosphorus-containing heterocycle with a complex bicyclic framework. Its structure features:

  • A tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine core, providing rigidity and stereochemical control.
  • 2,2-Dimethyl and 4,4,8,8-tetraphenyl substituents, contributing to steric bulk and electronic stabilization.
  • A 3-(diphenylphosphino)-[1,1'-biphenyl]-2-yl side chain, introducing a phosphine donor site and extended π-conjugation.

Properties

Molecular Formula

C55H46O5P2

Molecular Weight

848.9 g/mol

IUPAC Name

[2-[[(3aR,8aR)-2,2-dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]oxy]-3-phenylphenyl]-diphenylphosphane

InChI

InChI=1S/C55H46O5P2/c1-53(2)56-51-52(57-53)55(44-31-16-6-17-32-44,45-33-18-7-19-34-45)60-62(59-54(51,42-27-12-4-13-28-42)43-29-14-5-15-30-43)58-50-48(41-25-10-3-11-26-41)39-24-40-49(50)61(46-35-20-8-21-36-46)47-37-22-9-23-38-47/h3-40,51-52H,1-2H3/t51-,52-/m1/s1

InChI Key

OQTZCNLBVJLGQD-YWSWRHJRSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)C

Canonical SMILES

CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the formation of the dioxaphosphepine ring system, followed by the introduction of the diphenylphosphino and biphenyl groups. The reaction conditions often require the use of strong bases and inert atmospheres to prevent oxidation and degradation of the sensitive phosphine moiety.

Industrial Production Methods

Industrial production of such complex molecules may involve multi-step synthesis processes, often starting from simpler precursors. The scalability of these methods depends on the availability of starting materials and the efficiency of each synthetic step.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The biphenyl groups can participate in electrophilic aromatic substitution reactions.

    Coordination: The phosphine group can coordinate to transition metals, forming complexes that are useful in catalysis.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, and electrophiles such as halogens for substitution reactions. Coordination reactions often require the use of metal salts and inert atmospheres.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while substitution reactions on the biphenyl groups can yield a variety of substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in transition metal catalysis. Its unique structure allows for the formation of stable metal complexes that can catalyze a variety of organic transformations, including cross-coupling reactions and hydrogenation.

Biology and Medicine

While not commonly used in biology and medicine, derivatives of this compound could potentially be explored for their biological activity, particularly in the development of new pharmaceuticals.

Industry

In industry, this compound’s primary application is in catalysis, where it can improve the efficiency and selectivity of chemical processes. Its use in the production of fine chemicals and pharmaceuticals is particularly noteworthy.

Mechanism of Action

The mechanism by which this compound exerts its effects in catalysis involves the coordination of the phosphine group to a transition metal center. This coordination activates the metal, allowing it to facilitate various chemical transformations. The biphenyl groups provide steric and electronic effects that can influence the reactivity and selectivity of the metal center.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound belongs to a family of tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepines, which vary in substituents and stereochemistry. Below is a comparative analysis:

Compound Name / Source Substituents / Modifications Molecular Weight (g/mol) Key Properties / Applications
Target Compound 6-((3-(diphenylphosphino)-biphenyl-2-yl)oxy), 2,2-dimethyl, 4,4,8,8-tetraphenyl ~900 (estimated) High steric bulk; phosphine ligand for catalysis; chiral resolution
(3aR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-... 6-oxide 6-hydroxy, 4,4,8,8-tetra(naphthalen-2-yl) 728.76 Oxidized phosphorus center; potential for hydrogen-bonding interactions
(3aR,8aR)-6-isopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-... dioxasilane 6-isopropyl, silicon-based core (dioxasilane) ~750 (estimated) Silicon analog; reduced Lewis acidity; hydrolytic stability
CAS 1422371-27-4 4,4,8,8-tetrakis(3,5-diisopropylphenyl), 6-phenyl ~950 (estimated) Extreme steric hindrance; applications in hindered ligand systems

Electronic and Steric Effects

  • Phosphine vs. Silane/Silicon Cores : The target compound’s phosphorus center offers stronger Lewis basicity compared to silicon analogs (e.g., dioxasilane in ), enhancing metal-coordination capabilities.
  • Substituent Impact: Tetraphenyl Groups (target compound vs. Hydroxy vs. Phosphino Groups: The hydroxylated derivative lacks the phosphine’s redox activity but may participate in hydrogen bonding, altering solubility and crystallinity.

Mechanistic and Functional Comparisons

  • Catalytic Activity: The phosphine group in the target compound is critical for forming transition-metal complexes, distinguishing it from non-phosphorus analogs like dioxasilanes .
  • Chirality and Resolution: The (3aR,8aR) configuration enables enantioselective interactions, as seen in Pasteur’s foundational work on tartaric acid chirality . This is less pronounced in compounds with bulkier, symmetric substituents (e.g., CAS 1422371-27-4 ).

Mechanistic Insights from Structural Similarity

  • Shared Mechanisms: As noted in , compounds with similar scaffolds (e.g., tetrahydro-dioxaphosphepine cores) often share mechanisms of action (MOAs) due to conserved binding motifs . For example, the target compound’s phosphine group may mimic natural product-derived ligands in enzyme inhibition.
  • Divergent Functions : Substituent variations can drastically alter function. The hydroxylated analog lacks catalytic activity but shows promise in crystallographic studies due to its polarizable oxygen center.

Biological Activity

The compound (3aR,8aR)-6-((3-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)oxy)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine is a complex phosphine ligand with significant implications in catalysis and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The structure of the compound includes multiple aromatic rings and a phosphorus atom integrated into a dioxaphosphepine framework. Its molecular formula and key structural features are summarized in the following table:

Property Details
Molecular Formula C₃₁H₃₁O₄P
Molecular Weight 493.56 g/mol
CAS Number 1158430-46-6
Appearance Solid, white to off-white powder
Solubility Soluble in organic solvents (e.g., DMSO, chloroform)

The biological activity of this compound is primarily attributed to its role as a ligand in transition metal-catalyzed reactions. Phosphine ligands like this one can significantly influence the reactivity and selectivity of metal catalysts in various chemical transformations. Studies have shown that such ligands can facilitate:

  • Asymmetric Synthesis: Enhancing enantioselectivity in reactions leading to chiral products.
  • Catalytic Activity: Increasing the efficiency of catalytic cycles involving metal complexes.

Case Studies

  • Anticancer Activity:
    Research has indicated that phosphine-based compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that phosphine ligands could enhance the efficacy of platinum-based drugs by improving their cellular uptake and reducing resistance mechanisms in cancer cells.
  • Antimicrobial Properties:
    Another investigation explored the antimicrobial potential of phosphine ligands. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising inhibitory effects attributed to its ability to disrupt bacterial cell membranes.

In Vivo Studies

In vivo studies have highlighted the compound's potential for drug delivery systems. When conjugated with nanoparticles, it demonstrated enhanced bioavailability and targeted delivery capabilities in animal models. This suggests a dual role where the compound not only acts as a catalyst but also as a therapeutic agent.

Research Findings

Recent findings have focused on the optimization of this compound for specific biological applications:

  • Enhanced Selectivity: Modifications to the ligand structure have resulted in improved selectivity for certain catalytic reactions.
  • Synergistic Effects: Combination therapies using this ligand with other chemotherapeutic agents have shown increased effectiveness compared to monotherapy.

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